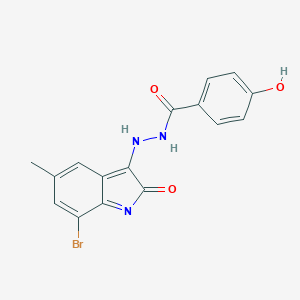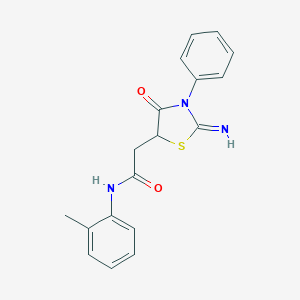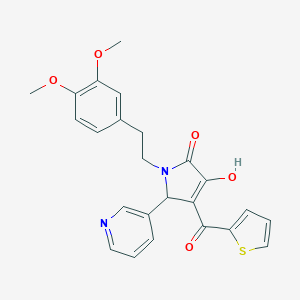![molecular formula C7H6N4O3S B228406 (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester, also known as MTA, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. MTA is a member of the thiazole family of compounds, which are known for their diverse biological activities.
作用機序
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to exert its biological effects through a variety of mechanisms. One of the most well-known mechanisms is its ability to inhibit the activity of the enzyme S-adenosylhomocysteine hydrolase, which is involved in the regulation of DNA methylation. Additionally, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and physiological effects:
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer therapy, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to induce apoptosis and inhibit cell proliferation. In antimicrobial research, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to have broad-spectrum activity against a variety of bacterial and fungal pathogens. In neuroprotection research, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester in lab experiments is its ability to modulate multiple pathways, making it a potentially useful tool for studying complex biological processes. Additionally, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester is relatively easy to synthesize and has a low toxicity profile. However, one limitation of using (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester in lab experiments is its relatively low solubility, which can make it challenging to work with in certain applications.
将来の方向性
There are many potential future directions for (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester research, including:
1. Developing more efficient synthesis methods to improve the yield and purity of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester.
2. Investigating the potential of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester as a therapeutic agent for various types of cancer.
3. Studying the mechanisms of action of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester in different biological systems to better understand its potential applications.
4. Developing novel formulations of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester to improve its solubility and bioavailability.
5. Exploring the potential of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester as an antimicrobial agent for the treatment of bacterial and fungal infections.
6. Investigating the potential of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester as a neuroprotective agent for the treatment of neurodegenerative diseases.
In conclusion, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester is a promising compound that has the potential to be used in a variety of scientific applications. Its diverse biological activities and relatively low toxicity profile make it an attractive tool for studying complex biological processes. Further research is needed to fully understand the potential of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester and to develop more effective methods for its synthesis and application.
合成法
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester can be synthesized through a multistep process involving the reaction of thiosemicarbazide with various reagents. One of the most commonly used methods for synthesizing (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester is the reaction of thiosemicarbazide with methyl acetoacetate, followed by cyclization and methylation.
科学的研究の応用
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been studied extensively for its potential applications in various scientific fields. Some of the most promising areas of research include cancer therapy, antimicrobial activity, and neuroprotection.
特性
分子式 |
C7H6N4O3S |
|---|---|
分子量 |
226.22 g/mol |
IUPAC名 |
methyl (2Z)-2-(2-amino-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetate |
InChI |
InChI=1S/C7H6N4O3S/c1-14-4(12)2-3-5(13)11-7(15-3)9-6(8)10-11/h2H,1H3,(H2,8,10)/b3-2- |
InChIキー |
ONSSANYVXLRXPW-IHWYPQMZSA-N |
異性体SMILES |
COC(=O)/C=C\1/C(=O)N2C(=NC(=N2)N)S1 |
SMILES |
COC(=O)C=C1C(=O)N2C(=NC(=N2)N)S1 |
正規SMILES |
COC(=O)C=C1C(=O)N2C(=NC(=N2)N)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)


![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)

![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)
![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)